molecular formula C21H29N3O2S B2753157 1-[2-(2,4-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone CAS No. 898624-82-3

1-[2-(2,4-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone

Cat. No. B2753157
CAS RN: 898624-82-3
M. Wt: 387.54
InChI Key: ZYJLYVNCGRXOIC-DQRAZIAOSA-N
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Description

1-[2-(2,4-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(2,4-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(2,4-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant area of application for these compounds involves their synthesis and evaluation for antimicrobial properties. For example, a study on novel synthesized pyrazole derivatives, including compounds with similar structures, showed that certain substitutions on the molecule could exhibit excellent antibacterial activity against Gram-negative bacteria such as Escherichia coli at low concentrations. The molecular docking studies further supported their potential as effective antimicrobial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Fungicidal Activity

Another study highlighted the synthesis of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone and their evaluation for fungicidal activity. This research underlines the potential of such compounds in developing new fungicides, with various synthesized compounds showing promise based on their chemical structure and functional groups (Bashandy, Abdelall, & El-Morsy, 2008).

Antimicrobial Evaluation of Oxadiazoles

Oxadiazoles derived from phenylpropionohydrazides, resembling the core structure of the compound , have been synthesized and assessed for their antimicrobial efficacy. Some derivatives demonstrated significant activity against bacterial strains such as S. aureus and P. aeruginosa, indicating the potential utility of these compounds in developing new antimicrobial agents (Fuloria, Singh, Shaharyar, & Ali, 2009).

HIV-1 Replication Inhibitors

Research into novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which share a functional resemblance, identified compounds with significant inhibitory activity against HIV-1 replication. This opens avenues for the development of new antiviral agents targeting HIV (Che, Liu, Tian, Hu, Chen, & Chen, 2015).

Synthesis of Mannich Bases

The microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone derivatives showcases the efficiency and environmental friendliness of producing compounds with potential biological activity. This method provides a novel alternative to conventional synthesis techniques, highlighting the compound's versatility in organic synthesis (Aljohani, Said, Lentz, Basar, Albar, Alraqa, & Ali, 2019).

properties

IUPAC Name

1-[2-(2,4-dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-15-6-7-19(16(2)14-15)22-21-24(17(3)20(27-21)18(4)25)9-5-8-23-10-12-26-13-11-23/h6-7,14H,5,8-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJLYVNCGRXOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,4-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone

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